

Solubility of 1,5-Dihydroxypentan-3-one in various organic solvents

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Compound of Interest

Compound Name: 1,5-Dihydroxypentan-3-one

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An In-Depth Technical Guide to the Solubility of **1,5-Dihydroxypentan-3-one** in Organic Solvents

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Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of **1,5-Dihydroxypentan-3-one**, a versatile building block in the pharmaceutical and fine chemical industries.[1][2][3] We delve into the theoretical principles governing its solubility, underpinned by its unique molecular structure featuring both ketone and hydroxyl functional groups. A detailed, self-validating experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method is presented, coupled with UV-Vis spectroscopic quantification. The guide synthesizes this information to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodology for evaluating the solubility of this key intermediate in a range of common organic solvents.

Introduction: The Molecular Profile of 1,5-Dihydroxypentan-3-one

1,5-Dihydroxypentan-3-one (CAS No: 4254-85-7) is an organic compound with the molecular formula $C_5H_{10}O_3$. [4] Its structure is characterized by a five-carbon chain containing a central ketone group (at C3) and two terminal hydroxyl (-OH) groups (at C1 and C5).

This unique combination of functional groups dictates its physicochemical properties and, most critically, its solubility. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor.[5][6] These features suggest a strong potential for interaction with polar solvents. The underlying carbon backbone, however, contributes a degree of nonpolar character. Understanding the balance between these hydrophilic (hydroxyl, ketone) and lipophilic (carbon chain) features is paramount to predicting and manipulating its solubility for applications in synthesis, formulation, and purification.[2][3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] The dissolution process requires that the energy used to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions.

For **1,5-Dihydroxypentan-3-one**, the primary intermolecular forces at play are:

- **Hydrogen Bonding:** This is the strongest intermolecular force and will dominate its interactions with protic solvents (e.g., water, ethanol).[9][10][11] The two -OH groups can donate hydrogen bonds, and all three oxygen atoms can accept hydrogen bonds.
- **Dipole-Dipole Interactions:** The polar ketone group creates a significant dipole moment, allowing for strong interactions with other polar molecules (e.g., acetone, acetonitrile).
- **London Dispersion Forces:** These weaker forces, arising from temporary fluctuations in electron density, are present in all molecules and represent the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

Based on these principles, it is hypothesized that **1,5-Dihydroxypentan-3-one** will exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.

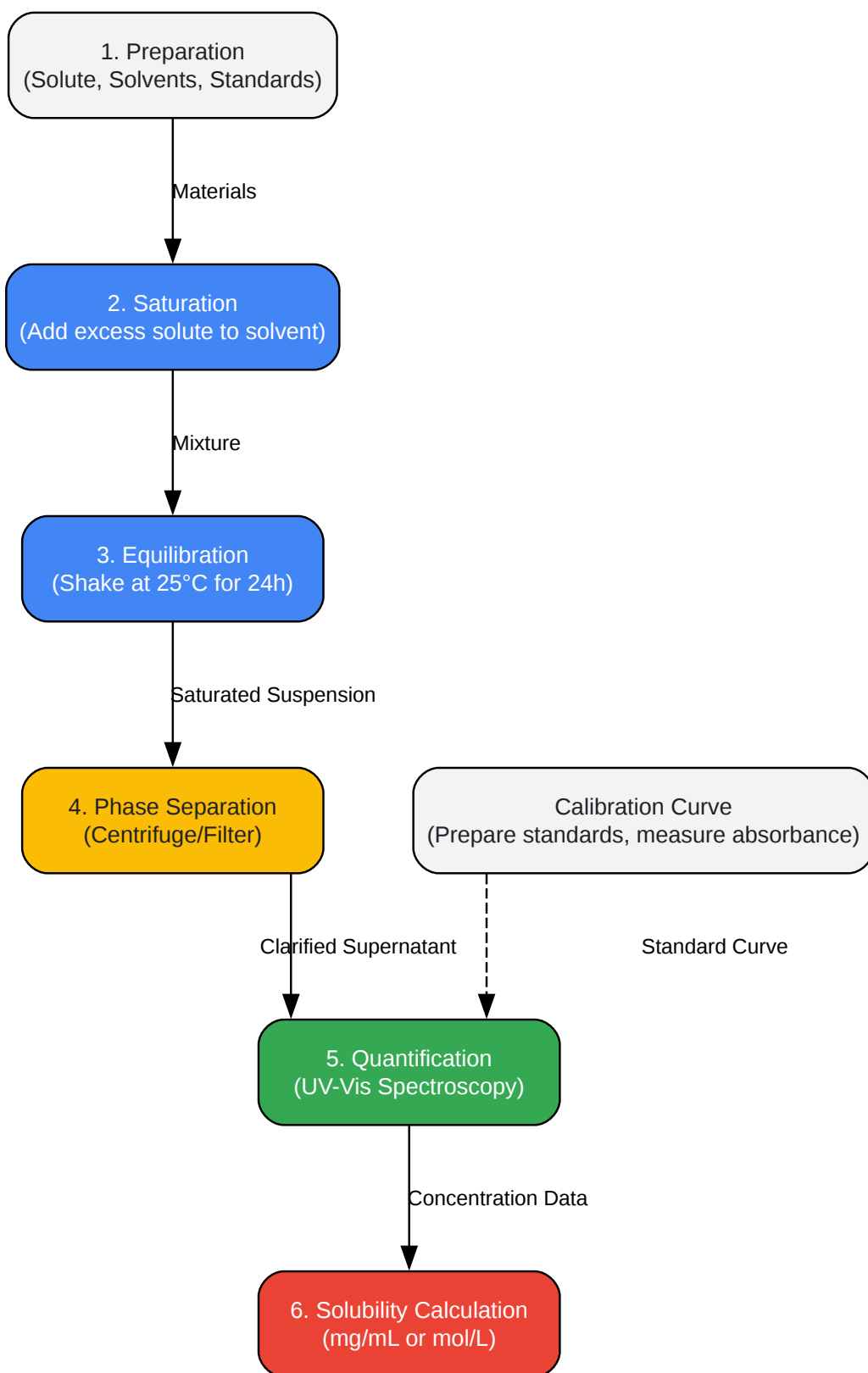
Experimental Determination of Thermodynamic Solubility

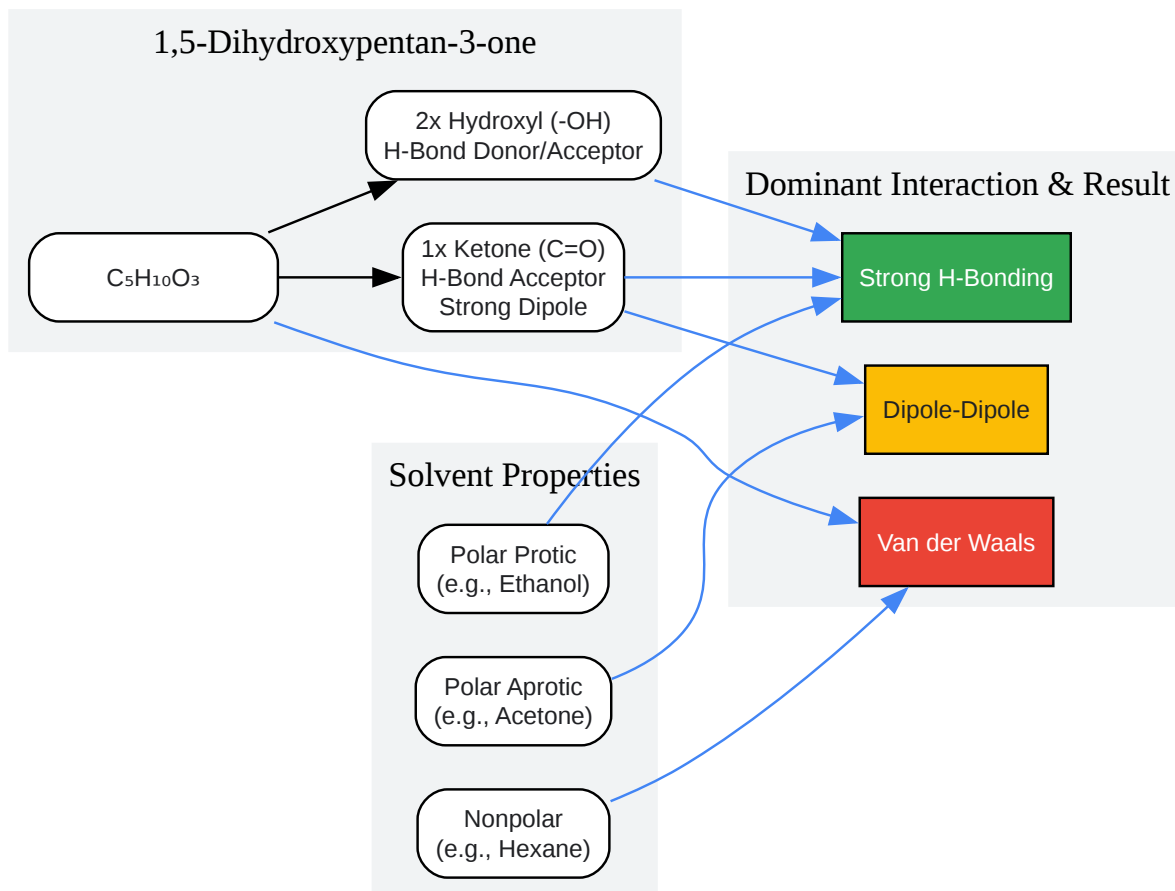
To obtain reliable and reproducible solubility data, the shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.^{[12][13]} This method ensures that a saturated solution is formed and that the system has reached equilibrium. The subsequent quantification of the dissolved solute is critical for accuracy; UV-Vis spectroscopy provides a rapid and precise method, provided the analyte has a suitable chromophore.

Causality Behind Experimental Design

- **Choice of Method:** The shake-flask method is selected over kinetic methods because thermodynamic solubility is a fundamental property crucial for formulation and preclinical development, representing the true equilibrium point of the system.^{[12][14]} Kinetic methods, while faster, can often overestimate solubility due to the formation of supersaturated solutions.^[12]
- **Equilibration Time:** An incubation period of 24 hours is chosen to ensure that the dissolution process reaches a true equilibrium, a critical factor for thermodynamic accuracy.^[14]
- **Temperature Control:** The experiment is conducted at a constant temperature (25 °C) as solubility is highly temperature-dependent.
- **Quantification:** UV-Vis spectroscopy is a common and reliable technique for determining the concentration of organic compounds in solution.^[15] A calibration curve is essential for converting absorbance measurements into concentration, forming the self-validating core of the quantification step.^[16]

Experimental Workflow Diagram





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